{[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride is a small molecule compound recognized for its unique chemical structure, which integrates a benzimidazole moiety with a cyclohexyl group. This combination renders it a valuable scaffold in medicinal chemistry and various research fields. The compound is primarily utilized for its potential biological activities, including antimicrobial and anticancer properties, making it significant in drug development and material science.
The compound is classified under the category of benzimidazole derivatives, which are known for their diverse biological activities. It is synthesized through a multi-step process that typically involves the formation of the benzimidazole ring followed by cyclohexyl group introduction and subsequent methylation of the amine group to yield the dihydrochloride salt .
The synthesis of {[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride involves several key steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity. Common reagents include alkyl halides for cyclohexyl introduction and methylating agents like methyl iodide or dimethyl sulfate.
The molecular formula for {[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride is C₁₄H₁₉N₃·2HCl. The structure features:
{[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions.
The mechanism of action for {[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride involves its interaction with specific molecular targets:
The physical properties of {[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride include:
Key chemical properties include:
Relevant data can be obtained from spectral analyses such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm structure and purity .
{[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride has diverse applications in scientific research:
This compound represents a significant tool in both academic research and industrial applications, highlighting its versatility across multiple scientific disciplines.
The C2 position of benzimidazole represents the most versatile site for molecular diversification, profoundly influencing biological activity. {[4-(1H-Benzimidazol-2-yl)cyclohexyl]methyl}amine exemplifies strategic C2 functionalization through its cyclohexane-methylamine tether, creating a conformationally constrained pharmacophore with defined three-dimensionality. The electron-rich nitrogen atoms (N1 and N3) within the benzimidazole ring establish critical hydrogen bonding networks with biological targets, while the fused aromatic system enables π-π stacking interactions with protein aromatic residues [3] [9].
X-ray crystallographic analyses reveal that 2-aryl/alkyl-substituted benzimidazoles adopt near-perpendicular dihedral angles (82-89°) between the benzimidazole plane and the substituent at C2, optimizing spatial orientation for target engagement [7]. This orthogonal arrangement positions the 4-cyclohexylmethylamine moiety in {[4-(1H-Benzimidazol-2-yl)cyclohexyl]methyl}amine for productive interactions within enzymatic clefts. The protonation state of the benzimidazole nitrogen atoms (pKa ≈ 5.6 for N3, ≈12.8 for N1) further modulates target affinity across physiological pH gradients, enhancing binding versatility [3].
Metal coordination represents another critical function of 2-substituted benzimidazoles. The imidazole nitrogens serve as excellent ligands for transition metals, forming stable complexes that often exhibit enhanced biological activity compared to the parent ligands. Copper(II) complexes of 2-(4′-thiazolyl)benzimidazole demonstrate superior cytotoxicity (IC₅₀ = 33.17-100 μM) against human carcinoma cell lines through DNA binding constants (Kb = 1.64-2.59 × 10⁵ M⁻¹) consistent with partial intercalation mechanisms [3] [9].
Table 3: Structural Parameters Influencing 2-Substituted Benzimidazole Bioactivity
Structural Feature | Optimal Configuration | Biological Consequence |
---|---|---|
C2 Substituent Length | 3-5 atom spacer | Enhanced target complementarity |
Dihedral Angle (C2-substituent) | 82-89° | Optimal steric presentation to binding pocket |
Benzimidazole Protonation | Mono-protonated (N3) at pH 7.4 | Balanced hydrophobicity/solubility |
Metal Coordination Geometry | Square planar (Cu²⁺, Zn²⁺) | Increased DNA affinity and cleavage efficiency |
Table 4: Comparative Analysis of Benzimidazole Structural Roles
Benzimidazole Derivative | C2 Substituent | Primary Biological Role | Experimental Evidence |
---|---|---|---|
{[4-(1H-Benzimidazol-2-yl)cyclohexyl]methyl}amine | Trans-cyclohexylmethylamine | Conformational constraint | Molecular docking studies |
2-(4'-Thiazolyl)benzimidazole (TBZ) | 4-thiazolyl ring | Metal coordination scaffold | DNA binding constants (Kb = 10⁵ M⁻¹) |
Bendamustine | Bis(2-chloroethyl)amino group | DNA alkylation | Cytotoxicity assays |
Dovitinib | 4-amino-5-fluoro-3-phenoxy | Multi-kinase inhibition | Enzyme inhibition profiles |
The trans-4-substituted cyclohexylmethylamine moiety in {[4-(1H-Benzimidazol-2-yl)cyclohexyl]methyl}amine confers essential conformational and steric properties that significantly influence target engagement. The saturated six-membered ring adopts a chair conformation with the benzimidazole and methylamine groups preferentially occupying equatorial positions, minimizing 1,3-diaxial interactions and steric strain [7]. This configuration establishes a well-defined spatial relationship between the hydrogen-bond accepting benzimidazole nitrogen atoms and the primary amine functionality, creating a 5.8-6.2 Å distance optimal for bidentate target interactions [4].
The stereochemical orientation of the cyclohexyl ring profoundly impacts biological activity. Patent WO2008075196A1 emphasizes that trans-isomerism between the benzimidazol-2-yl and aminomethyl groups at C1 and C4 positions of the cyclohexane ring enhances anticancer activity relative to cis-configured analogs [7]. This stereospecificity arises from improved vector alignment with enzymatic binding pockets, particularly those involving allosteric modulation sites. The primary amine functionality (pKa ≈ 10.6) provides pH-dependent charge modulation essential for membrane permeability in unionized form and target electrostatic interactions when protonated [4] [6].
Structure-activity relationship (SAR) studies of structurally related compounds demonstrate that cyclohexylmethylamine-containing molecules exhibit superior cellular penetration compared to their phenyl counterparts. The alicyclic system reduces intermolecular π-stacking while maintaining sufficient hydrophobicity for passive diffusion through biological membranes (calculated logP = 2.1-2.9) [7]. Molecular weight analysis reveals that {[4-(1H-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride (MW: 302.24 g/mol) remains well within Lipinski's parameters (MW < 500 g/mol), supporting favorable pharmacokinetic properties [4] [6].
Table 5: Physicochemical Properties of Cyclohexylmethylamine-Containing Compounds
Molecular Property | Value | Significance |
---|---|---|
Molecular Weight (free base) | 229.32 g/mol | Compliant with Lipinski's Rule of Five |
Calculated logP (free base) | 2.1-2.9 | Optimal membrane permeability |
Distance (N-benzimidazole to NH₂) | 5.8-6.2 Å | Ideal for bidentate target interactions |
pKa (primary amine) | ~10.6 | pH-dependent membrane permeability |
Heavy Atom Count | 19 | Favorable for oral bioavailability |
Dihydrochloride salt formation in {[4-(1H-Benzimidazol-2-yl)cyclohexyl]methyl}amine represents a strategic approach to optimize physicochemical and pharmaceutical properties critical for drug development. The free base compound (C₁₄H₁₉N₃, MW 229.32 g/mol) undergoes protonation at both the benzimidazole N3 position (pKa ≈ 5.6) and the primary amine group (pKa ≈ 10.6), resulting in a crystalline salt with enhanced water solubility [2] [4]. This salt form typically exhibits aqueous solubility >50 mg/mL, significantly improving bioavailability compared to the lipophilic free base (solubility <5 mg/mL) [6].
Crystallographic analyses reveal that dihydrochloride salts form extensive hydrogen-bonding networks in the solid state, enhancing crystalline stability and reducing hygroscopicity. The ionic interactions between protonated nitrogen atoms and chloride anions create high-melting point solids (>200°C) that demonstrate superior thermal stability during manufacturing processes [4] [6]. This stability profile is particularly advantageous for long-term storage, as evidenced by specifications requiring cold-chain transportation (2-8°C) to maintain integrity during distribution [2].
Salt formation also facilitates purification and analytical characterization. The crystalline dihydrochloride form enables isolation via recrystallization, achieving ≥95% purity as confirmed by HPLC, elemental analysis, and spectroscopic methods [6]. This purification advantage is critical for pharmaceutical applications where isomeric purity (particularly trans-configuration) directly impacts biological activity. Patent applications specifically claim the dihydrochloride salt form in crystalline embodiments, highlighting its pharmaceutical relevance for developing anticancer formulations [7].
Table 6: Comparative Properties of Salt vs. Free Base Forms
Property | Free Base | Dihydrochloride Salt | Pharmaceutical Advantage |
---|---|---|---|
Water Solubility (25°C) | <5 mg/mL | >50 mg/mL | Enhanced bioavailability |
Melting Point | Not determined | >200°C (decomposition) | Thermal stability during processing |
Hygroscopicity | Moderate | Low | Improved storage stability |
Crystalline Character | Amorphous tendency | Defined crystal structure | Reproducible purification |
Purity Specification | Not specified | ≥95% | Regulatory compliance |
Table 7: Stability Considerations for Benzimidazole Dihydrochloride Salts
Stability Factor | Impact | Mitigation Strategy |
---|---|---|
Temperature | Degradation >40°C | Cold-chain transportation (2-8°C) |
Humidity | Limited hygroscopicity | Controlled humidity packaging |
Light Exposure | Photosensitivity | Amber glass containers |
Oxidative Stress | Benzimidazole ring oxidation | Nitrogen headspace in packaging |
Long-term Storage | >24 months stability at -20°C | Cryopreservation recommendation |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3